DNA Synthesis Inhibition vs. Halogenated Analogs
In direct head-to-head studies on cellular antimetabolite activity, 5-methoxymethyl-2'-deoxyuridine (MMUdR), a close structural analog, failed to inhibit cellular DNA or RNA synthesis, whereas 5-fluoro-2'-deoxyuridine (FUdR) potently inhibited DNA synthesis with an IC50 of 1.0 μM . This stark contrast in antimetabolite activity is a defining feature that separates 5-methoxy derivatives from potent, clinically-used halogenated analogs like FUdR. This evidence suggests that Uridine, 2'-deoxy-5-methoxy- will likely exhibit a similarly low level of host cell DNA synthesis inhibition, making it a superior choice for studies where target-specific (e.g., viral) effects must be decoupled from broad host cell toxicity.
| Evidence Dimension | Inhibition of cellular DNA synthesis (IC50) |
|---|---|
| Target Compound Data | No inhibition observed (5-methoxymethyl-2'-deoxyuridine analog) |
| Comparator Or Baseline | 5-Fluoro-2'-deoxyuridine (FUdR): IC50 = 1.0 μM |
| Quantified Difference | Undetectable inhibition vs. potent inhibition at 1.0 μM |
| Conditions | Cellular incorporation of [3H]deoxyuridine in mammalian cells |
Why This Matters
This quantitative difference is crucial for selecting a tool compound; it indicates the 5-methoxy analog is far less likely to interfere with host cell DNA metabolism, reducing confounding experimental variables.
- [1] Stuart, A. L., Ayisi, N. K., Tourigny, G., & Gupta, V. S. (1985). Antiviral activity, antimetabolic activity, and cytotoxicity of 3'-substituted deoxypyrimidine nucleosides. Journal of Pharmaceutical Sciences, 74(3), 246-249. View Source
